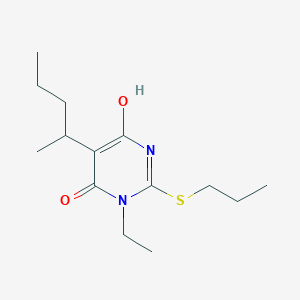
3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile, also known as BDPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BDPA is a derivative of stilbene and is widely used in the field of materials science, organic electronics, and biomedical research.
Wirkmechanismus
The exact mechanism of action of 3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile is not fully understood. However, it is believed that this compound acts as a spin label and interacts with the environment surrounding the molecule. This interaction leads to changes in the electron spin resonance (ESR) spectra, which can be used to study the properties of the surrounding environment.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to have anti-inflammatory effects and can inhibit the production of inflammatory cytokines. In addition, this compound has been studied for its potential use in cancer treatment due to its ability to induce cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile in lab experiments is its high stability and solubility in various solvents. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its high cost compared to other spin labels.
Zukünftige Richtungen
There are several future directions for 3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile research. One potential application is in the field of magnetic resonance imaging (MRI). This compound has been shown to have high relaxivity, which could make it a useful contrast agent for MRI. Another future direction is in the field of organic electronics. This compound could be used as a building block for the synthesis of new materials with unique electronic and optical properties. Finally, this compound could be further studied for its potential use in cancer treatment and as an antioxidant in the prevention of various diseases.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its unique properties. It has been extensively studied in the fields of materials science, organic electronics, and biomedical research. This compound has potential applications in various fields, including MRI, cancer treatment, and organic electronics. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
The synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 4-bromobenzonitrile in the presence of a base. The resulting product is then purified through column chromatography to obtain pure this compound. The yield of the synthesis process is typically around 70%.
Wissenschaftliche Forschungsanwendungen
3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile has been extensively studied in the field of materials science due to its unique optical and electronic properties. It is widely used as a fluorescent probe for the detection of oxygen and as a spin label for electron paramagnetic resonance (EPR) spectroscopy. In the field of organic electronics, this compound has been used as a building block for the synthesis of light-emitting diodes (LEDs) and field-effect transistors (FETs).
Eigenschaften
IUPAC Name |
(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2NO2/c1-21-16-8-12(15(19)9-17(16)22-2)7-13(10-20)11-3-5-14(18)6-4-11/h3-9H,1-2H3/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZAVQZJFWDHFP-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)Br)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(\C#N)/C2=CC=C(C=C2)Br)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(1-acetyl-2-pyrrolidinyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B6131666.png)
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6131668.png)
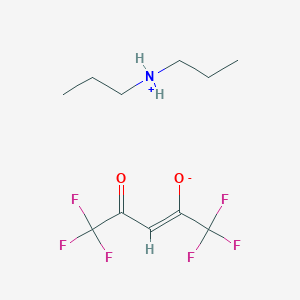
![ethyl (4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-morpholinyl)acetate](/img/structure/B6131677.png)
![3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6131685.png)
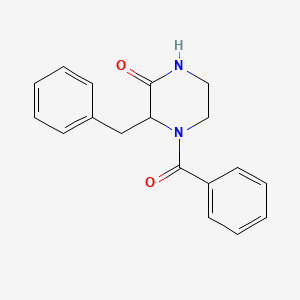
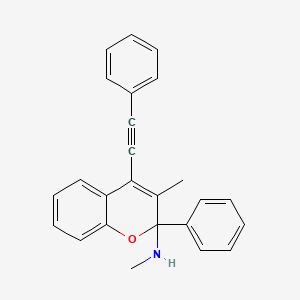
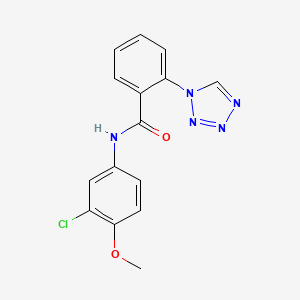
![N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B6131710.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6131718.png)
![N-[1-(2-pyrimidinyl)-3-piperidinyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6131720.png)
![4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6131732.png)
![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B6131741.png)
